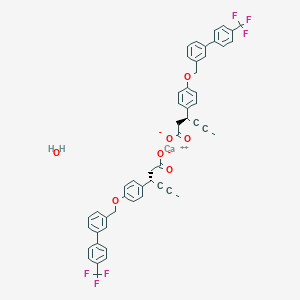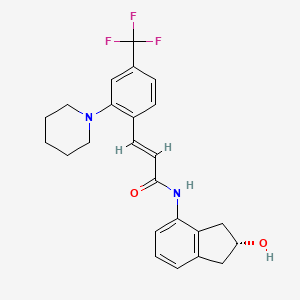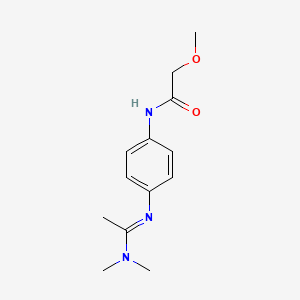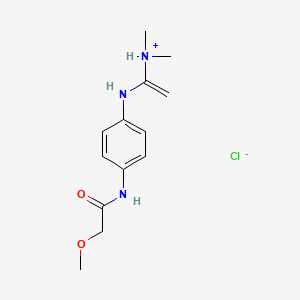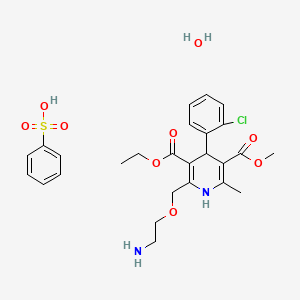
Amlodipine besylate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amlodipine besylate monohydrate is a medication used to lower blood pressure and prevent chest pain.
Applications De Recherche Scientifique
Drug-Excipient Compatibility Studies : Amlodipine besylate has been studied for its compatibility with various pharmaceutical excipients. This research is crucial for ensuring the stability and efficacy of the drug in combination therapies. A method using high-performance liquid chromatography (HPLC) was developed for determining amlodipine besylate in pharmaceutical preformulation studies, highlighting potential incompatibilities with certain excipients like corn starch and magnesium stearate (Brondi, Garcia, & Trevisan, 2017).
Molecular and Antioxidant Properties : Investigations using density functional theory (DFT) have been conducted to understand the molecular structural properties of amlodipine besylate. These studies also explore its antioxidant properties, which could contribute to therapeutic effects beyond its primary use as an antihypertensive agent (Hussan, Thayyil, Rajan, & Muraleedharan, 2019).
Taste Masking in Drug Combinations : Research has been conducted on the effectiveness of combining amlodipine besylate with other antihypertensive drugs to mask its bitterness. This is significant for patient compliance, especially in fixed-dose combination drugs (Kojima et al., 2019).
Analytical Methods for Drug Combinations : Studies have developed sensitive spectrophotometric methods for simultaneous determination of amlodipine besylate in combination with other drugs like Irbesartan. Such methods are essential for quality control in pharmaceutical manufacturing (El Mously, Mostafa, Hassan, & El-Sayed, 2022).
Formulation of Sustained Release Pellets : Research on the formulation of sustained-release pellets of amlodipine besylate has been conducted. This work is aimed at modulating drug release and improving patient adherence (Manjunath & Kulkarni, 2021).
Impacts on Bone Marrow Morphology : Studies have explored the effects of prolonged oral administration of amlodipine besylate on bone marrow morphology in animal models. This research provides insights into the broader physiological impacts of the drug (Adelaja, Ghazali, Ayantunji, & Omotoso, 2017).
Physicochemical Stability Studies : Investigations into the physicochemical stability of compounded amlodipine besylate suspensions provide valuable data for pharmaceutical compounding, particularly in pediatric and geriatric formulations (Graves et al., 2019).
Pharmaceutical Formulation and Dissolution Studies : Various studies focus on enhancing the solubility and dissolution profile of amlodipine besylate through different formulation techniques. These include the use of solid dispersions and microemulsions, which are crucial for improving the drug's bioavailability (Hamzah et al., 2022).
Methodology Validation for Pharmaceutical Analysis : Validation of analytical methods for the assay and evaluation of pharmaceutical equivalence in amlodipine besylate tablets is vital for ensuring the quality and efficacy of various marketed formulations (Martinez et al., 2019).
Propriétés
Numéro CAS |
532929-67-2 |
|---|---|
Nom du produit |
Amlodipine besylate monohydrate |
Formule moléculaire |
C26H33ClN2O9S |
Poids moléculaire |
585.06 |
Nom IUPAC |
3-Ethyl 5-methyl (+/-)-2-((2-aminoethoxy)methyl)-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, monobenzenesulfonate monohydrate |
InChI |
1S/C20H25ClN2O5.C6H6O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H2 |
Clé InChI |
HCCDDRGYEWJVFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1c2ccccc2Cl)C(=O)OC)C)COCCN.c1ccc(cc1)S(=O)(=O)O.O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amlodipine besylate monohydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



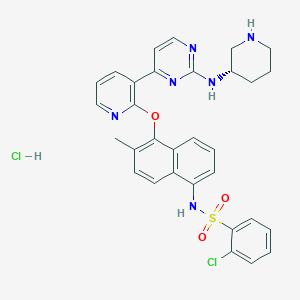

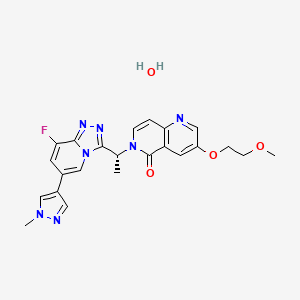
![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)
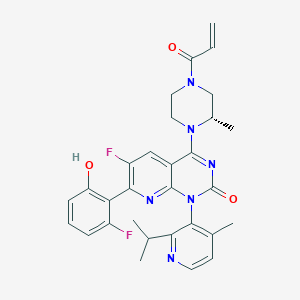
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
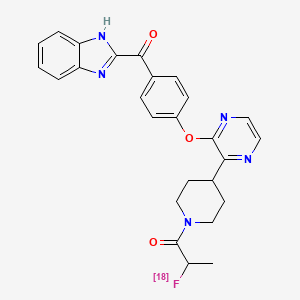
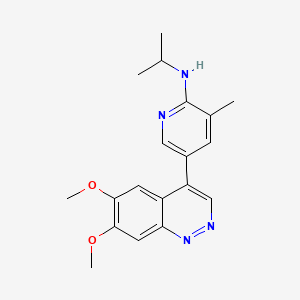
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
